molecular formula C17H16ClF3N2O3S B11622471 N-Benzyl-2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}acetamide

N-Benzyl-2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}acetamide

Cat. No.: B11622471
M. Wt: 420.8 g/mol
InChI Key: URHBYBCVSSSISY-UHFFFAOYSA-N
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Description

N-Benzyl-2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}acetamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a benzyl group, a chloro-substituted phenyl ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with chloroacetyl chloride to form N-benzyl-2-chloroacetamide . This intermediate is then reacted with 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding sulfoxides or sulfones.

Scientific Research Applications

N-Benzyl-2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}acetamide is unique due to its combination of structural features, including the benzyl, chloro, and trifluoromethyl groups

Properties

Molecular Formula

C17H16ClF3N2O3S

Molecular Weight

420.8 g/mol

IUPAC Name

N-benzyl-2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]acetamide

InChI

InChI=1S/C17H16ClF3N2O3S/c1-27(25,26)23(11-16(24)22-10-12-5-3-2-4-6-12)15-9-13(17(19,20)21)7-8-14(15)18/h2-9H,10-11H2,1H3,(H,22,24)

InChI Key

URHBYBCVSSSISY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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